2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate can be inferred from the synthesis of trifluoromethanesulfonyl hypofluorite, which was produced by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . This demonstrates the reactivity of trifluoromethanesulfonate derivatives and suggests that similar methods could potentially be applied to synthesize the octafluoropentyl variant by introducing the appropriate fluorinated alkyl chain.

Molecular Structure Analysis

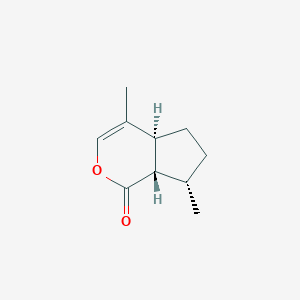

The molecular structure of compounds containing the trifluoromethanesulfonate group can be quite complex. For example, the crystal structure of a dithionia dication bis(trifluoromethanesulfonate) was elucidated using X-ray crystallography, revealing strong S···O interactions between cations and anions . This indicates that the trifluoromethanesulfonate group can engage in significant non-covalent interactions, which could influence the overall structure and properties of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate.

Chemical Reactions Analysis

The trifluoromethanesulfonate group is known to participate in various chemical reactions. For instance, trifluoromethanesulfonyl hypofluorite, a compound containing this group, hydrolyzes in base to yield a mixture of gases and decomposes thermally in the presence of CsF to produce other fluorinated compounds . Additionally, trifluoromethanesulfonic acid has been used as a reagent for the electrophilic fluorination of aromatic compounds, indicating its potential as an electrophile in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives can be quite diverse. Trifluoromethanesulfonyl hypofluorite, for example, has a melting point of -87°C and an extrapolated boiling point of 0°C . The dissociation of trifluoromethanesulfonic acid in non-aqueous solvents has been extensively studied, showing that it is completely dissociated in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide . These properties suggest that the octafluoropentyl trifluoromethanesulfonate would also exhibit unique physical and chemical characteristics, likely influenced by the strong electron-withdrawing effect of the trifluoromethanesulfonate group and the fluorinated alkyl chain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is utilized in the synthesis and characterization of novel compounds. For instance, its derivatives have been explored for their potential as alternatives to environmentally persistent perfluorinated compounds like perfluorooctane sulfonic acid (PFOS). Studies have detailed the synthesis of cyclic and linear semi-fluorinated sulfonates, showcasing methodologies that involve the intermediate formation of trifluoromethanesulfonyl esters, followed by nucleophilic substitution reactions (Chirumarry et al., 2016). These materials exhibit surfactant properties and represent a step towards the design of PFOS alternatives with lower environmental impact.

Catalysis and Organic Synthesis

Trifluoromethanesulfonate compounds, including those derived from 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate, have been applied as catalysts in organic synthesis. For example, trifluoromethanesulfonic acid, a related compound, has been employed in a variety of catalytic roles, ranging from electrophilic aromatic substitutions to facilitating carbon-carbon and carbon-heteroatom bond formations. Its high protonating ability and low nucleophilicity enable the generation of cationic species from organic molecules, which can be crucial for certain synthetic pathways (Kazakova & Vasilyev, 2017).

Materials Science

In materials science, compounds related to 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate have been investigated for their utility in creating specialized polymers. The addition of gases like argon or water vapor during plasma copolymerization processes involving trifluoromethanesulfonic acid and other fluorinated compounds has been studied for the efficient deposition of polymer layers. These processes are important for the development of materials with specific surface properties, such as hydrophobicity or unique chemical reactivity (Yoshimura et al., 2001).

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

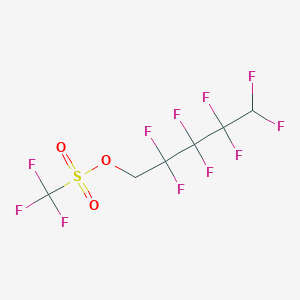

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate | |

CAS RN |

17352-10-2 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)